8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid - 1159831-56-7

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Catalog Number: EVT-2516706
CAS Number: 1159831-56-7
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a fused heterocyclic compound containing a [, , ]triazolo[4,3-a]pyridine core structure. While its specific source and role in scientific research remain unexplored in the provided literature, its structure suggests potential applications in medicinal chemistry and materials science due to the presence of the carboxylic acid functional group and bromine atom, which allows for further modifications and derivatizations.

  • Cyclization reaction to form the [, , ]triazolo[4,3-a]pyridine ring system.
Molecular Structure Analysis

The molecular structure of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid consists of a [, , ]triazolo[4,3-a]pyridine core with a bromine atom substituted at the 8th position and a carboxylic acid group at the 3rd position. This molecule is likely to be planar due to the conjugated pi-system within the fused rings. The presence of the bromine atom and the carboxylic acid group allows for potential hydrogen bonding interactions and halogen bonding interactions, respectively.

Physical and Chemical Properties Analysis
  • Anti-cancer agents: Similar compounds have shown activity as embryonic ectoderm development (EED) inhibitors [].
  • Sedatives: Analogs with specific substitutions have demonstrated sedative effects by interacting with GABAA receptors [].
  • Vasodilators: Some derivatives have exhibited vasodilatory effects through the modulation of adenosine receptors and downstream signaling pathways [].

2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides

Compound Description: This series of compounds represents a diverse set of acetamides containing a [, , ]triazolo[4,3-a]pyridine core with an attached 1,2,4-oxadiazole cycle at various positions (6, 7, and 8). These compounds were synthesized and assessed for their biological activity. []

Relevance: This series shares the core [, , ]triazolo[4,3-a]pyridine structure with 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid. The presence of different substituents and their positioning on the core scaffold allows for the exploration of structure-activity relationships and potential pharmacological applications. []

HZ-166 (8-ethynyl-6-(2′-pyridine)-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester)

Compound Description: HZ-166 is a functionally selective compound exhibiting high intrinsic efficacy for α2 and α3 subunit-containing GABAA receptors. It was studied for its sedative effects in rhesus monkeys. []

Relevance: While HZ-166 doesn't share the exact core structure with 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, its inclusion in a study alongside benzodiazepines and other GABAA receptor modulators suggests potential relevance in the context of exploring compounds with activity at GABAA receptors. Further investigation would be needed to establish a direct structural or pharmacological link. []

MRK-696 (7-cyclobutyl-6-(2-methyl-2H-1,2,4-triazol-2-ylmethoxy)-3-(2-flurophenyl)-1,2,4-triazolo(4,3-b)pyridazine)

Compound Description: MRK-696 is a compound lacking GABAA receptor subtype selectivity but possessing partial intrinsic activity. It was also part of the study examining sedative effects in rhesus monkeys. []

TPA023B (6,2′-diflouro-5′-[3-(1-hydroxy-1-methylethyl)imidazo[1,2-b][1,2,4]triazin-7-yl]biphenyl-2-carbonitrile)

Compound Description: TPA023B exhibits partial intrinsic efficacy and selectivity for α2, α3, and α5 subunit-containing GABAA receptors and was included in the study on sedative effects in rhesus monkeys. []

Relevance: Although structurally dissimilar to 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, TPA023B's presence in the GABAA receptor modulation study might suggest a tangential connection. Further research would be needed to determine any shared mechanisms or pharmacological activities. []

MAK683 (N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine)

Compound Description: MAK683 is a potent and orally bioavailable EED inhibitor under investigation for cancer treatment. Its preclinical pharmacokinetics and metabolism have been extensively studied. []

Relevance: While MAK683 doesn't share a core structure with 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, both compounds highlight the significance of exploring and modifying heterocyclic scaffolds for developing novel therapeutics. The in-depth investigation into MAK683's metabolic profile could provide valuable insights for similar studies on structurally related compounds. []

3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

Compound Description: YC-1 acts as an allosteric stimulator of soluble guanylate cyclase (sGC), enhancing the enzyme's sensitivity to gaseous ligands such as carbon monoxide (CO) and nitric oxide (NO). []

Relevance: YC-1's mechanism of action, involving sGC stimulation and potential interplay with gaseous signaling molecules, may present a relevant area of investigation when considering the broader biological context of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid. While structurally distinct, exploring potential interactions with similar signaling pathways could be informative. []

Properties

CAS Number

1159831-56-7

Product Name

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13)

InChI Key

WTUUJMKKINIYIF-UHFFFAOYSA-N

SMILES

C1=CC2=NN=C(N2C(=C1)Cl)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.